molecular formula C10H5N3S B8583268 propanedinitrile, 2(3H)-benzothiazolylidene-

propanedinitrile, 2(3H)-benzothiazolylidene-

Cat. No.: B8583268
M. Wt: 199.23 g/mol
InChI Key: VUNPYDYMOWBARG-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2(3H)-ylidenemalononitrile is a heterocyclic compound that features a benzothiazole ring fused with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2(3H)-ylidenemalononitrile can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenols with malononitrile under basic conditions. The reaction typically proceeds as follows:

    Cyclization Reaction: 2-Aminothiophenol reacts with malononitrile in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure propanedinitrile, 2(3H)-benzothiazolylidene-.

Industrial Production Methods

Industrial production methods for propanedinitrile, 2(3H)-benzothiazolylidene- often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2(3H)-ylidenemalononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles.

Scientific Research Applications

1,3-Benzothiazol-2(3H)-ylidenemalononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of propanedinitrile, 2(3H)-benzothiazolylidene- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1,3-Benzothiazol-2(3H)-ylidenemalononitrile can be compared with other benzothiazole derivatives, such as:

    1,3-Benzothiazol-2(3H)-one: This compound has a similar benzothiazole ring but lacks the malononitrile moiety. It exhibits different chemical reactivity and biological activity.

    2-Aminobenzothiazole: This compound has an amino group at the 2-position, which significantly alters its chemical properties and applications.

    Benzothiazole: The parent compound of the benzothiazole family, it serves as a precursor for various derivatives, including propanedinitrile, 2(3H)-benzothiazolylidene-.

Properties

Molecular Formula

C10H5N3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C10H5N3S/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,13H

InChI Key

VUNPYDYMOWBARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C#N)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the first step, the benzothiazole 10 [L is a leaving group, as in Reaction Scheme 4] reacts with malononitrile in the presence of a strong base, such as sodium ethoxide in ethanol, to give the 2-[benzothiazol-2(3H)-ylidene]malononitrile 17. Reaction of this nitrile in suspension in a polar solvent with gaseous hydrogen chloride gives the 2-[benzothiazol-2(3H)-ylidene]-2-cyanoacetimidate 18, and reaction of the imidate with ammonia gives the corresponding 2-[benzothiazol-2(3H)-ylidene]-2-cyanoacetamidine 19. Compound 19 is then reacted with a β-diketone or equivalent, such as 2,4-pentanedione or ethyl 3-oxo-4,4,4-trifluorobutyrate, to form the pyrimidine ring [substituents not shown] of the compound of formula 6, in the presence of a base such as sodium ethoxide in an aprotic solvent under strong (e.g. microwave) heating. Finally, the compound of formula 6 is hydrolyzed to a compound of formula 8, as in Reaction Scheme 1. If the order is reversed, so that the hydrolysis is performed before the coupling, the hydrolysis proceeds as in Reaction Scheme 1, and the coupling may take place under milder conditions.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chlorobenzothiazole (1.0 mL, 8.1 mmol) and malononitrile (534 mg; 8.1 mmol) in acetonitrile (4 mL) was added sodium ethoxide (3.0 mL of 21 wt % solution in ethanol, 8.0 mmol). The mixture was stirred at room temperature for 4 d, then acidified with 2M hydrochloric acid. The solid was collected by filtration, washed with acetonitrile, and dried under vacuum to give 2-(benzothiazol-2(3H)-ylidene)malononitrile (770 mg) as a white solid.
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